(2-Ethyl-6-fluorophenyl)methanol

Catalog No.
S996276
CAS No.
1355089-04-1
M.F
C9H11FO
M. Wt
154.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethyl-6-fluorophenyl)methanol

CAS Number

1355089-04-1

Product Name

(2-Ethyl-6-fluorophenyl)methanol

IUPAC Name

(2-ethyl-6-fluorophenyl)methanol

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

InChI

InChI=1S/C9H11FO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5,11H,2,6H2,1H3

InChI Key

OVNADUBHFTZOJZ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)F)CO

Canonical SMILES

CCC1=C(C(=CC=C1)F)CO

(2-Ethyl-6-fluorophenyl)methanol is an organic compound characterized by the presence of an ethyl group and a fluorine atom attached to a phenyl ring, along with a hydroxymethyl functional group (-CH2OH). The molecular formula for (2-Ethyl-6-fluorophenyl)methanol is C9H11F, indicating that it consists of nine carbon atoms, eleven hydrogen atoms, and one fluorine atom. This compound appears as a colorless to pale yellow liquid and is primarily utilized as an intermediate in organic synthesis.

  • Moderate to low acute toxicity [].
  • Potential for skin and eye irritation [].
  • Flammability, similar to other organic compounds [].
  • Intermediate in organic synthesis: The presence of a hydroxyl group and an aromatic ring suggests (2-Ethyl-6-fluorophenyl)methanol could be a useful intermediate for the synthesis of more complex organic molecules. Further research would be needed to identify specific target molecules and reaction pathways.
  • Material science applications: Fluorinated aromatic compounds can exhibit interesting properties such as thermal stability and liquid crystal behavior. (2-Ethyl-6-fluorophenyl)methanol could potentially be a building block for novel materials with these characteristics.

Availability of further information:

  • Scientific databases such as PubChem () can be searched for additional information on (2-Ethyl-6-fluorophenyl)methanol, including patents or research papers that may describe its use.
  • Commercial suppliers of the compound, like American Elements (), might have information on its applications in their product descriptions or technical data sheets.

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: The compound can be reduced to yield the corresponding hydrocarbon.
  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

The synthesis of (2-Ethyl-6-fluorophenyl)methanol can be achieved through various methods:

  • Direct Alkylation: Starting from 6-fluorophenol, the ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
  • Reduction of Aldehyde: Another method involves the reduction of 2-ethyl-6-fluorobenzaldehyde using sodium borohydride or lithium aluminum hydride in an alcohol solvent like methanol.
  • Industrial Production: In industrial settings, this compound may be produced through controlled halogenation followed by hydrolysis and reduction steps.

(2-Ethyl-6-fluorophenyl)methanol finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it is investigated for use in drug development.
  • Agrochemicals: It may also be utilized in the formulation of agrochemicals.

Several compounds share structural similarities with (2-Ethyl-6-fluorophenyl)methanol. Here are some notable examples:

Compound NameStructural Features
2-EthylphenolContains an ethyl group on the phenol ring
6-FluorophenolContains a fluorine atom on the phenol ring
2-Bromo-6-fluorophenolContains bromine instead of an ethyl group
4-Ethyl-3-fluorophenolEthyl group at the para position relative to fluorine

Uniqueness

(2-Ethyl-6-fluorophenyl)methanol is unique due to its specific combination of an ethyl substituent and a hydroxymethyl functional group on a fluorinated phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs, making it a valuable compound for further study in both synthetic chemistry and pharmacology.

XLogP3

1.9

Dates

Last modified: 04-14-2024

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